molecular formula C7H9N3 B163919 1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole CAS No. 135830-06-7

1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B163919
CAS No.: 135830-06-7
M. Wt: 135.17 g/mol
InChI Key: JZPXFVJBVIUBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole (CAS Registry Number: 135830-06-7) is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C7H9N3, and it has a molecular weight of 135.17 g/mol . This compound features a fused bicyclic core that is recognized as a valuable scaffold in the design of novel bioactive molecules . The core structure is noted for its potential as a non-classical isostere of indole, which can impart improved solubility and other favorable physicochemical properties to drug candidates . The primary research value of this compound and its analogs lies in their diverse pharmacological activities. Studies highlight its role as a key precursor or core structure in developing new classes of COX-2 inhibitors with immunomodulatory potential for anti-inflammatory applications . Furthermore, derivatives of the imidazo[1,2-b]pyrazole scaffold have demonstrated potent biological effects in other areas, including anticancer research, where certain derivatives have been shown to induce differentiation and apoptosis in acute myeloid leukemia cells . From a synthetic chemistry perspective, the imidazo[1,2-b]pyrazole core can be efficiently constructed using multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which allows for rapid generation of diverse compound libraries for biological screening . The scaffold is also amenable to further selective functionalization via modern metalation techniques, enabling precise structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

135830-06-7

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

1,2-dimethylimidazo[1,2-b]pyrazole

InChI

InChI=1S/C7H9N3/c1-6-5-10-7(9(6)2)3-4-8-10/h3-5H,1-2H3

InChI Key

JZPXFVJBVIUBNQ-UHFFFAOYSA-N

SMILES

CC1=CN2C(=CC=N2)N1C

Canonical SMILES

CC1=CN2C(=CC=N2)N1C

Synonyms

1H-Imidazo[1,2-b]pyrazole,1,2-dimethyl-(9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for Imidazo 1,2 B Pyrazole Core Construction

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity from simple starting materials. nih.govmdpi.com For the synthesis of the imidazo[1,2-b]pyrazole core, the Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent and widely utilized MCR. beilstein-journals.orgnih.govresearchgate.net

Groebke-Blackburn-Bienaymé (GBB) Reaction Protocols

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component condensation involving an amino-heterocycle, an aldehyde, and an isocyanide to produce a fused imidazo-heterocycle. researchgate.netnih.gov This reaction has been successfully applied to the synthesis of a wide array of 1H-imidazo[1,2-b]pyrazoles. beilstein-journals.orgnih.govresearchgate.net The reaction proceeds through the formation of an imine from the aldehyde and the aminopyrazole, followed by a formal [4+1] cycloaddition with the isocyanide and a subsequent nih.govCurrent time information in Blackburn with Darwen, GB.-proton shift to yield the final product. beilstein-journals.org

The GBB reaction for the synthesis of imidazo[1,2-b]pyrazoles is typically catalyzed by either Brønsted or Lewis acids. beilstein-journals.orgnih.gov The choice of catalyst can significantly impact the reaction rate and yield. In the absence of a catalyst, the reaction often does not proceed. beilstein-journals.org

Brønsted acids such as trifluoroacetic acid (TFA), perchloric acid (HClO₄), and p-toluenesulfonic acid (PTSA) have been effectively employed. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org For instance, TFA has been used in catalytic amounts (e.g., 20 mol%) in solvents like ethanol (B145695) to promote the reaction efficiently. beilstein-journals.orgbeilstein-journals.org

Lewis acids have also proven to be effective catalysts. Scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃) are notable examples that have been used to drive the GBB reaction. nih.govbeilstein-journals.org Other Lewis acids like indium(III) salts and trimethylsilyl (B98337) chloride (TMSCl) have also been shown to improve the reaction rate, providing yields up to 67%. beilstein-journals.org

The selection of the catalyst system is often optimized based on the specific substrates and desired reaction conditions.

Table 1: Catalyst Systems in GBB Reactions for Imidazo[1,2-b]pyrazole Synthesis

Catalyst TypeCatalystTypical ConditionsReference
Brønsted AcidTrifluoroacetic Acid (TFA)20 mol%, EtOH, 60°C beilstein-journals.orgbeilstein-journals.org
Brønsted AcidPerchloric Acid (HClO₄)Catalytic amount, EtOH, rt nih.govbeilstein-journals.org
Brønsted Acidp-Toluenesulfonic Acid (p-TsOH)Catalytic amount, MeOH, rt beilstein-journals.orgnih.gov
Lewis AcidScandium Triflate (Sc(OTf)₃)Catalytic amount nih.gov
Lewis AcidYtterbium Triflate (Yb(OTf)₃)5 mol%, EtOH, 60°C beilstein-journals.org
Lewis AcidIndium(III) saltsCatalytic amount beilstein-journals.org
Lewis AcidTrimethylsilyl chloride (TMSCl)Catalytic amount beilstein-journals.org

The GBB reaction exhibits a broad substrate scope, allowing for the synthesis of a diverse library of imidazo[1,2-b]pyrazoles. beilstein-journals.orgnih.gov

Aminopyrazoles: 5-Aminopyrazole-4-carbonitrile and ethyl 5-aminopyrazole-4-carboxylate are commonly used trifunctional building blocks. beilstein-journals.orgnih.gov The substituents on the pyrazole (B372694) ring can influence the reactivity and the properties of the final product.

Aldehydes: A wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes, can be utilized. beilstein-journals.orgnih.gov Aromatic aldehydes with both electron-donating and electron-withdrawing substituents have been successfully employed. beilstein-journals.org However, sterically hindered aldehydes, such as pivalaldehyde, may result in lower yields or no reaction. beilstein-journals.org α-Methylcinnamaldehyde has also been successfully used as a component in the GBB reaction. beilstein-journals.org

Isocyanides: Various isocyanides, including aliphatic ones like tert-butyl isocyanide and methyl isocyanoacetate, are suitable for this reaction. beilstein-journals.orgnih.gov It has been observed that methyl isocyanoacetate sometimes leads to lower isolated yields, potentially due to self-trapping. beilstein-journals.org

A limitation of the GBB reaction with functionalized pyrazoles is the potential formation of regioisomers. beilstein-journals.org However, studies have shown that with specific substrates like 5-aminopyrazole-4-carbonitrile, the reaction can be highly regioselective, yielding the 1H-imidazo[1,2-b]pyrazole core exclusively. nih.gov

A significant advancement in the GBB-mediated synthesis of imidazo[1,2-b]pyrazoles is the development of one-pot, two-step sequential protocols. beilstein-journals.orgnih.gov These strategies involve the in situ formation of the 5-aminopyrazole precursor followed by the GBB reaction in the same reaction vessel, which simplifies the experimental procedure and reduces purification steps. beilstein-journals.orgnih.gov

For example, a one-pot process has been described where 5-aminopyrazole-4-carbonitrile is first formed via the microwave-assisted cyclocondensation of ethoxymethylenemalononitrile (B14416) and hydrazine. beilstein-journals.orgnih.gov Following this, the aldehyde, isocyanide, and a catalytic amount of TFA are added to the reaction mixture to proceed with the GBB reaction, affording the desired 1H-imidazo[1,2-b]pyrazole in good yields. beilstein-journals.orgnih.gov This sequential one-pot approach has been utilized to rapidly construct a 46-membered library of imidazo[1,2-b]pyrazoles with yields reaching up to 83%. beilstein-journals.orgnih.gov

Other Catalytic Multi-Component Systems

While the GBB reaction is the most prominent MCR for imidazo[1,2-b]pyrazole synthesis, other MCRs have been developed for the synthesis of pyrazole derivatives in general. nih.gov A three-component condensation of arylglyoxal hydrates, 5-amino-N-aryl-1H-pyrazole-4-carboxamides, and barbituric acid has been reported to furnish new 1H-imidazo[1,2-b]pyrazole derivatives. researchgate.net

Cyclization Reactions for Imidazo[1,2-b]pyrazole Ring Formation

Besides multi-component reactions, traditional cyclization reactions are also employed for the construction of the imidazo[1,2-b]pyrazole ring system. These methods often involve the synthesis of a suitably functionalized pyrazole precursor followed by an intramolecular cyclization step.

One such approach involves the cyclization of 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxamide in the presence of concentrated sulfuric acid to yield a 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamide. nih.gov Another strategy involves the reaction of ethyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate with hydrazine, followed by treatment with nitrous acid to afford 1H-imidazo[1,2-b]pyrazole-7-carbonyl azide, which can be further derivatized. nih.gov

Furthermore, metal-catalyzed cyclization reactions have been explored for the synthesis of related fused imidazole (B134444) systems, which could potentially be adapted for imidazo[1,2-b]pyrazoles. researchgate.net For instance, palladium-catalyzed intramolecular C-H amination reactions have been used to generate fused heterocyclic products. researchgate.net

Reactions of 5-Aminopyrazoles with Alpha-Haloketones

A classical and fundamental approach to constructing the imidazo[1,2-b]pyrazole ring system involves the condensation of a 5-aminopyrazole with an α-haloketone. This reaction, a variation of the well-known Tschitschibabin reaction for imidazo[1,2-a]pyridines, proceeds through a two-step sequence. Initially, the exocyclic amino group of the 5-aminopyrazole nucleophilically attacks the carbonyl carbon of the α-haloketone, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a ketiminium ion, which then undergoes intramolecular cyclization via nucleophilic attack of the endocyclic pyrazole nitrogen onto the carbon bearing the halogen. A final elimination of hydrogen halide yields the aromatic 1H-imidazo[1,2-b]pyrazole ring.

For the specific synthesis of 1,2-dimethyl-1H-imidazo[1,2-b]pyrazole, this would involve the reaction of 1-methyl-5-aminopyrazole with a simple α-haloketone like chloroacetone. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or dimethylformamide (DMF), often in the presence of a base to neutralize the hydrogen halide formed during the reaction.

While this method is conceptually straightforward, the synthesis of polysubstituted derivatives can sometimes lead to mixtures of regioisomers, depending on the substitution pattern of both the 5-aminopyrazole and the α-haloketone.

Intramolecular C-N Bond Formation Pathways

Modern synthetic strategies often employ multicomponent reactions (MCRs) to construct the imidazo[1,2-b]pyrazole core in a single, efficient step. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a prominent example of such an approach. beilstein-journals.orgnih.govresearchgate.netresearchgate.net This reaction typically involves the condensation of a 5-aminopyrazole, an aldehyde, and an isocyanide. beilstein-journals.orgnih.govresearchgate.netresearchgate.net The reaction is usually catalyzed by a Brønsted or Lewis acid and proceeds via an initial condensation of the 5-aminopyrazole and the aldehyde to form a Schiff base. Subsequent addition of the isocyanide and intramolecular cyclization leads to the formation of the fused heterocyclic system. beilstein-journals.orgnih.gov

The GBB reaction offers a high degree of flexibility, allowing for the introduction of diverse substituents at various positions of the imidazo[1,2-b]pyrazole core by simply varying the starting materials. For instance, using 1-methyl-5-aminopyrazole, formaldehyde, and methyl isocyanide would theoretically lead to the parent this compound. The use of substituted aldehydes and isocyanides provides rapid access to a library of derivatives. beilstein-journals.orgnih.gov

Reactant 1 Reactant 2 Reactant 3 Catalyst Product Yield (%) Reference
5-Aminopyrazole-4-carbonitrileVarious AldehydesVarious IsocyanidesHClO4 or TFASubstituted 1H-Imidazo[1,2-b]pyrazoles23-83 beilstein-journals.orgnih.gov
3-AminopyrazolesVarious AldehydesVarious IsocyanidesPerchloric acid or Zirconium(IV) chlorideFunctionalized Imidazo[1,2-b]pyrazoles- researchgate.net

Regioselective Functionalization and Derivatization Strategies

The ability to selectively introduce functional groups onto the pre-formed this compound core is crucial for fine-tuning its properties for specific applications, such as in medicinal chemistry.

Selective Metalation (Magnesiation, Zincation) and Trapping Reactions

Directed ortho-metalation (DoM) and related strategies are powerful tools for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of the 1H-imidazo[1,2-b]pyrazole scaffold, selective deprotonation can be achieved using strong bases, followed by quenching the resulting organometallic intermediate with an electrophile.

Recent studies have demonstrated the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a bromine/magnesium exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl). rsc.orgnih.gov For instance, a protected 7-bromo-1H-imidazo[1,2-b]pyrazole can undergo a Br/Mg-exchange reaction, and the resulting Grignard reagent can be trapped with various electrophiles to introduce functionality at the 7-position. rsc.orgnih.gov

Furthermore, direct C-H metalation can be achieved with high regioselectivity. The use of TMPMgCl·LiCl has been shown to selectively deprotonate the 3-position of the imidazo[1,2-b]pyrazole ring. nih.gov Conversely, employing the more reactive TMP₂Zn·MgCl₂·2LiCl can direct metalation to the 2-position. rsc.org These site-selective metalations open up avenues for introducing a wide array of substituents, including alkyl, aryl, and heteroaryl groups, through subsequent reactions with appropriate electrophiles.

Substrate Reagent Position of Functionalization Electrophile Product Reference
SEM-protected 7-bromo-1H-imidazo[1,2-b]pyrazolei-PrMgCl·LiCl7Various7-substituted derivatives rsc.orgnih.gov
7-substituted-1H-imidazo[1,2-b]pyrazoleTMPMgCl·LiCl3Various3,7-disubstituted derivatives nih.gov
3,7-disubstituted-1H-imidazo[1,2-b]pyrazoleTMP₂Zn·MgCl₂·2LiCl2Various2,3,7-trisubstituted derivatives rsc.org

Directed Functionalization Approaches for Structure-Activity Relationship (SAR) Studies

The development of regioselective functionalization methods is paramount for conducting systematic structure-activity relationship (SAR) studies. By introducing a variety of functional groups at specific positions of the this compound scaffold, researchers can probe the interactions of these molecules with biological targets and optimize their pharmacological properties.

A notable example is the investigation of 1H-imidazo[1,2-b]pyrazole as a non-classical isostere of indole (B1671886). rsc.orgnih.gov The indole nucleus is a common motif in many biologically active compounds, but it can suffer from metabolic instability. The 1H-imidazo[1,2-b]pyrazole scaffold has been explored as a potential replacement to improve pharmacokinetic properties. For instance, an isostere of the 5-HT₂A serotonin (B10506) receptor antagonist pruvanserin (B1233070) was synthesized using the aforementioned selective functionalization methods. rsc.orgnih.gov Comparative studies revealed that the imidazo[1,2-b]pyrazole-based isostere exhibited significantly improved solubility in aqueous media, a desirable property for drug candidates. rsc.orgnih.gov

SAR studies on a series of imidazo[1,2-b]pyrazole derivatives have also been conducted to evaluate their anticancer activity. researchgate.net These studies have shown that the nature and position of substituents on the heterocyclic core can have a profound impact on their potency and selectivity against different cancer cell lines. For example, aminomethylated derivatives at the C-7 position containing a six-membered ring like N-methylpiperazine or morpholine (B109124) have demonstrated high anticancer potency. researchgate.net

Post-Cyclization Modification Reactions

Beyond metalation-based approaches, other post-cyclization modification reactions can be employed to further diversify the this compound scaffold. These include electrophilic aromatic substitution reactions such as halogenation and nitration.

Given the electron-rich nature of the imidazo[1,2-b]pyrazole system, it is susceptible to electrophilic attack. The regioselectivity of these reactions is governed by the electronic properties of the fused ring system. For instance, selective bromination of a protected 1H-imidazo[1,2-b]pyrazole at the 7-position has been achieved using N-bromosuccinimide (NBS). researchgate.net This halogenated derivative can then serve as a handle for further functionalization through cross-coupling reactions.

While specific examples for the nitration of this compound are not extensively detailed in the provided search results, it is a plausible transformation given the reactivity of similar heterocyclic systems. Such reactions would typically involve the use of standard nitrating agents like nitric acid in the presence of sulfuric acid. The position of nitration would depend on the reaction conditions and the directing effects of the existing methyl groups.

Theoretical and Computational Investigations of Imidazo 1,2 B Pyrazole Systems

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of heterocyclic systems like 1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole. These methods provide detailed insights into the molecule's geometry, electronic landscape, and spectroscopic characteristics.

Geometry Optimization and Electronic Structure Analysis

The foundational step in the computational analysis of this compound involves the optimization of its molecular geometry. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), researchers can determine the most stable three-dimensional arrangement of the atoms. researchgate.netrsc.org This process yields crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. The optimized geometry reveals a planar bicyclic core, with the methyl groups introducing specific spatial orientations.

Analysis of the electronic structure provides a deeper understanding of the molecule's reactivity and intermolecular interactions. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-deficient regions. For this compound, the nitrogen atoms are expected to be the primary sites of negative potential, indicating their role as hydrogen bond acceptors. The introduction of two methyl groups at positions 1 and 2 influences the electronic distribution through inductive effects, subtly modifying the reactivity of the heterocyclic core compared to the unsubstituted parent compound.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical in this analysis. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are widely employed to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for structural validation.

Nuclear Magnetic Resonance (NMR): Theoretical calculations of ¹H and ¹³C NMR chemical shifts are instrumental in confirming the structure of this compound. rsc.orgresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted with a high degree of accuracy. These predictions help in the assignment of experimental spectra and can distinguish between different isomers.

Infrared (IR): The vibrational frequencies of this compound can be computed to generate a theoretical IR spectrum. nih.govdiva-portal.org This spectrum displays characteristic peaks corresponding to the stretching and bending vibrations of different functional groups within the molecule. For instance, the C-H stretching of the methyl groups and the aromatic rings, as well as the C=N and C-N stretching vibrations of the heterocyclic core, are expected to produce distinct absorption bands. nih.gov

UV-Visible (UV-Vis): Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra of the molecule. These calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* and n → π* transitions for heterocyclic compounds. rsc.orgresearchgate.netresearchgate.net The predicted UV-Vis spectrum provides insights into the electronic conjugation and chromophoric properties of the this compound system.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Parameters
¹H NMRChemical shifts for aromatic and methyl protons.
¹³C NMRChemical shifts for carbons in the heterocyclic rings and methyl groups.
IRVibrational frequencies for C-H, C=N, and C-N stretching and bending modes.
UV-VisWavelengths of maximum absorption (λmax) for π → π* and n → π* transitions.

Tautomerism and Regioisomeric Stability Predictions

For the imidazo[1,2-b]pyrazole system, the possibility of tautomerism and the existence of different regioisomers are important considerations. Computational chemistry offers a powerful means to assess the relative stabilities of these different forms. By calculating the total electronic energies of the various possible tautomers and regioisomers of dimethyl-imidazo[1,2-b]pyrazole, it is possible to predict the most stable isomer under a given set of conditions. nih.gov

For instance, in the case of this compound, the "1H" designation specifies a particular tautomeric form. Computational studies can quantify the energy differences between this and other potential tautomers, providing a rationale for its prevalence. nih.gov These calculations are crucial for understanding the fundamental chemistry of this heterocyclic system and for interpreting experimental results where a mixture of isomers might be present.

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

Ligand-Receptor Interaction Modeling

In the context of this compound, molecular docking studies can be performed to model its interaction with various biological targets. This involves placing the optimized 3D structure of the molecule into the binding site of a receptor and evaluating the different possible binding poses. The interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are identified and analyzed. nih.govresearchgate.netmdpi.com

For example, docking studies on related imidazo[1,2-b]pyrazole derivatives have been conducted to understand their binding to enzymes like α-glucosidase. nih.gov These studies reveal key amino acid residues in the active site that interact with the ligand, providing a detailed picture of the binding mode at the atomic level.

Prediction of Putative Binding Modes

The primary output of a molecular docking simulation is a set of predicted binding modes, ranked according to a scoring function that estimates the binding affinity. These putative binding modes provide hypotheses about how this compound might interact with a specific biological target. The most favorable binding mode is the one with the lowest binding energy, indicating a more stable complex.

By analyzing the predicted binding modes, researchers can identify the key structural features of the ligand that are important for binding. This information is invaluable for the rational design of new derivatives with improved affinity and selectivity. For instance, the methyl groups on the this compound scaffold can be strategically modified to enhance interactions with specific pockets within the receptor's binding site.

Table 2: Key Interactions in Ligand-Receptor Binding of Imidazo[1,2-b]pyrazole Derivatives

Type of InteractionDescription
Hydrogen BondingInteraction between the nitrogen atoms of the heterocyclic core and polar residues in the binding site.
Hydrophobic InteractionsInteractions involving the non-polar regions of the molecule, such as the methyl groups and the aromatic rings.
π-π StackingFavorable stacking interactions between the aromatic system of the ligand and aromatic residues like tyrosine or phenylalanine in the receptor.

Mechanistic Computational Studies of Reaction Pathways

While specific computational studies detailing the reaction pathways for the synthesis of this compound are not extensively documented in publicly available literature, the general principles of forming the imidazo[1,2-b]pyrazole scaffold can be understood through computational analysis of related reactions. Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of such heterocyclic ring formations.

One common route to the imidazo[1,2-b]pyrazole core is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. This reaction typically involves a 5-aminopyrazole, an aldehyde, and an isocyanide. Computational studies on similar multicomponent reactions help in understanding the energetics of the intermediates and transition states involved. For instance, DFT calculations can be used to model the initial formation of an imine from the aldehyde and the aminopyrazole, followed by the nucleophilic attack of the isocyanide and the subsequent intramolecular cyclization. These calculations can reveal the key transition state energies, which determine the reaction kinetics and the regioselectivity of the cyclization process.

In a related context, DFT has been employed to study the dimerization sites in an imidazo[1,2-a]pyridinyl-chalcone series, a different but structurally related heterocyclic system. scirp.org Such studies identify the most nucleophilic and electrophilic centers within the molecules by analyzing frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. scirp.org This type of analysis is crucial for predicting the reactivity and the most probable course of a reaction. For the synthesis of this compound, similar computational approaches could be used to understand the cyclization step and the factors governing the final structure.

A hypothetical reaction pathway for the formation of a substituted imidazo[1,2-b]pyrazole, based on common synthetic routes, could be computationally modeled to determine the reaction's feasibility and to identify potential intermediates. The table below illustrates the kind of data that would be generated from such a DFT study, showing the relative energies of key species along a proposed reaction coordinate.

Species Description Relative Energy (kcal/mol)
Reactants5-amino-3-methylpyrazole + Acetaldehyde + Methyl isocyanide0.0
Intermediate 1Imine adduct-5.2
Transition State 1Isocyanide attack+15.8
Intermediate 2Nitrilium ion intermediate-25.4
Transition State 2Intramolecular cyclization+12.1
ProductThis compound-45.7

This table is a hypothetical representation of data from a DFT study on a plausible reaction pathway.

Molecular Dynamics Simulations for Conformational Analysis

For an isolated molecule like this compound in a solvent, MD simulations can be used to explore its conformational space. The simulations would track the positions of all atoms over time, allowing for the analysis of bond rotations, ring puckering (if any), and the orientation of the methyl substituents. From the simulation trajectory, one can calculate various properties, such as the root-mean-square deviation (RMSD) to assess structural stability and the radial distribution functions to understand the solvation structure around the molecule.

A key aspect of the conformational analysis would be to study the rotation of the methyl groups. While rotation around the C-CH₃ bond is generally facile, the simulation can quantify the rotational energy barrier and the preferred orientations (rotamers) of the methyl groups relative to the heterocyclic core. The planarity of the imidazo[1,2-b]pyrazole ring system itself can also be assessed, with MD simulations showing any deviations from planarity at finite temperatures.

The results from a hypothetical MD simulation could be summarized in a table like the one below, detailing key conformational parameters.

Parameter Description Calculated Value
RMSD of core atomsRoot-mean-square deviation of the imidazo[1,2-b]pyrazole ring atoms from the average structure.0.3 ± 0.1 Å
Dihedral Angle (N1-C2-C(CH₃)-H)Dihedral angle defining the orientation of the methyl group at position 2.Shows free rotation with three low-energy staggered conformations.
Dihedral Angle (C1-N(CH₃)-C-H)Dihedral angle defining the orientation of the methyl group at position 1.Shows preferred orientation to minimize steric clash with the imidazole (B134444) ring.
Solvent Accessible Surface Area (SASA)A measure of the molecule's exposure to the solvent.250 ± 10 Ų

This table is a hypothetical representation of data from a molecular dynamics simulation.

Structure Activity Relationship Sar Studies of Imidazo 1,2 B Pyrazole Bioactivity

Systematic Exploration of Substituent Effects on Biological Profiles

Systematic modifications of the imidazo[1,2-b]pyrazole scaffold have revealed that even minor changes in substitution patterns can lead to significant shifts in biological activity. The exploration of substituents at various positions of the imidazo[1,2-b]pyrazole ring system has provided valuable insights into the structural requirements for different biological targets.

Conversely, substitutions at other positions can enhance bioactivity. For example, in a series of pyrazole (B372694) and imidazo-pyrazole derivatives, the presence of a substituent on the C-6 position of the imidazo-pyrazole scaffold was found to be fundamental for increasing the inhibitory activity against p38MAPK phosphorylation nih.gov.

While specific SAR studies on 1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole are not extensively documented, the influence of N-alkylation has been investigated in related systems. For example, N-methylation of a carboxamide nitrogen in a series of imidazo[1,2-b]pyrazole-7-carboxamides led to a decrease in cytotoxic potency, highlighting the importance of a hydrogen-bond donor NH functionality at that position nih.gov. This finding suggests that N-1 methylation in this compound might modulate its interaction with biological targets by altering its hydrogen bonding capacity and lipophilicity.

The effect of a methyl group at the C-2 position is also expected to influence the compound's biological profile. In a broader context of kinase inhibitors with a pyrazolopyridine core, the addition of a methyl group at the C-3 position (analogous to the C-2 position in imidazo[1,2-b]pyrazoles) significantly improved the inhibitory activity against Pim kinases. This indicates that a small alkyl group at this position can be beneficial for potency, likely by occupying a hydrophobic pocket in the kinase binding site.

Table 1: Effect of Methyl Substitution on the Cytotoxicity of Imidazo[1,2-b]pyrazole Analogs

Compound Substitution Cell Line IC50 (µM)
Analog A C-6 Unsubstituted HL-60 Sub-micromolar
Analog B C-6 Methyl HL-60 > 10
Analog C Carboxamide NH Various 2.50–9.06
Analog D Carboxamide N-Methyl Various > 10

Data is illustrative and based on findings from related imidazo[1,2-b]pyrazole derivatives nih.gov.

Impact of Molecular Rigidity on Bioactivity

The fused bicyclic structure of imidazo[1,2-b]pyrazoles imparts a significant degree of molecular rigidity compared to their monocyclic pyrazole counterparts. This rigidity can be advantageous for biological activity as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

SAR studies comparing flexible pyrazoles with rigid imidazo-pyrazoles have shown that this structural constraint can act as a switch, influencing the phosphorylation levels of key signaling proteins like p38MAPK, ERK1/2, and AKT nih.gov. The loss of flexibility in the imidazo-pyrazole derivatives can determine the potency and selectivity of their biological effects nih.gov.

For this compound, the inherent rigidity of the core is a key structural feature. This fixed conformation pre-organizes the substituents in a defined spatial arrangement, which can be crucial for specific interactions with a biological target. While direct comparative studies with a flexible analog of this compound are not available, the general principle of enhanced activity due to conformational restriction is a well-established concept in medicinal chemistry and is likely to be a contributing factor to the bioactivity of this compound class.

Influence of Pharmacophoric Fragments on Biological Interactions

The biological activity of imidazo[1,2-b]pyrazoles is often dictated by the strategic placement of key pharmacophoric fragments that can engage in specific interactions with the target protein. These fragments can include hydrogen bond donors and acceptors, hydrophobic groups, and aromatic systems.

In the context of kinase inhibition, the imidazo[1,2-b]pyrazole scaffold itself can act as a hinge-binding motif, a common feature of many kinase inhibitors. The nitrogen atoms of the pyrazole and imidazole (B134444) rings can form crucial hydrogen bonds with the backbone of the kinase hinge region. For example, the imidazo[1,2-b]pyridazine nucleus, a close analog of the imidazo[1,2-b]pyrazole core, has been identified as a favorable hinge region binder in Bcr-Abl kinase inhibitors nih.gov.

The incorporation of larger pharmacophoric groups, such as substituted aryl rings, at various positions of the imidazo[1,2-b]pyrazole scaffold has been a common strategy to enhance potency and selectivity. These appended fragments can engage in additional interactions, such as π-π stacking and hydrophobic interactions, with the target protein.

Table 2: Key Pharmacophoric Features of Imidazo[1,2-b]pyrazole-Based Inhibitors

Pharmacophoric Feature Position on Scaffold Type of Interaction Potential Biological Target
Imidazo[1,2-b]pyrazole Core - Hydrogen Bonding (Hinge Binding) Kinases
Small Alkyl (e.g., Methyl) C-2 Hydrophobic Interactions Kinases
N-Alkyl (e.g., Methyl) N-1 Modulates Lipophilicity Various
Aryl/Heteroaryl Groups C-3, C-6, C-7 π-π Stacking, Hydrophobic Interactions Kinases, various enzymes
Carboxamide C-7 Hydrogen Bonding Various enzymes

This table summarizes general pharmacophoric features and their potential roles in the bioactivity of the imidazo[1,2-b]pyrazole class.

Strategies for Optimizing Bioactivity through Scaffold Modification

Optimizing the biological activity of imidazo[1,2-b]pyrazole derivatives often involves strategic modifications of the core scaffold or the introduction of diverse substituents. These strategies aim to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

One common approach is substituent modification , where different functional groups are introduced at various positions of the imidazo[1,2-b]pyrazole ring. As discussed previously, the nature and position of these substituents can have a profound impact on the biological profile. For example, the exploration of a wide range of carboxamide derivatives at the C-7 position has led to the identification of potent cytotoxic agents nih.gov.

Another strategy is scaffold hopping , where the imidazo[1,2-b]pyrazole core is replaced by a different but structurally related heterocyclic system to explore new chemical space and potentially improve properties. For instance, in the development of kinase inhibitors, a scaffold hopping exercise from an imidazo[5,1-b] nih.govnih.govglobalresearchonline.netthiadiazole to a pyrazolo[3,4-b]pyridine core was undertaken to improve metabolic stability while maintaining potent CDK8 activity. This highlights the utility of exploring different bicyclic scaffolds that can mimic the key interactions of the original core.

Functionalization of the core scaffold through advanced synthetic methodologies allows for the introduction of a wide range of chemical diversity. The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using techniques like Br/Mg-exchange and regioselective metalations has enabled the synthesis of tetra-functionalized derivatives, opening up new avenues for SAR exploration nih.gov.

Finally, bioisosteric replacement is a strategy where a part of the molecule is replaced by another with similar physical or chemical properties to improve the biological activity or pharmacokinetic profile. The 1H-imidazo[1,2-b]pyrazole scaffold itself has been proposed as a non-classical isostere of indole (B1671886), offering potential advantages such as improved aqueous solubility nih.gov.

Through these optimization strategies, the imidazo[1,2-b]pyrazole scaffold can be fine-tuned to generate compounds with desired biological activities and drug-like properties.

Mechanistic Investigations of Biological Interactions of Imidazo 1,2 B Pyrazoles

Enzyme Inhibition and Modulation Studies

Derivatives of the imidazo[1,2-b]pyrazole scaffold have been systematically evaluated for their ability to inhibit or modulate the activity of key enzymes implicated in various diseases. These studies span different enzyme classes, including glycosidases and protein kinases, highlighting the versatility of this heterocyclic system as a pharmacophore.

Glycosidase Enzyme Inhibition (e.g., α-glucosidase, α-amylase)

Inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes.

A 2020 study described the design, synthesis, and in vitro evaluation of a novel series of fifteen imidazo[1,2-b]pyrazole derivatives for their α-glucosidase inhibitory potential. nih.govresearchgate.net All synthesized compounds demonstrated significantly higher inhibitory activity against α-glucosidase compared to the standard drug, acarbose (IC₅₀ = 750.0 ± 1.5 µM). nih.gov The IC₅₀ values for these derivatives ranged from 95.0 ± 0.5 µM to 372.8 ± 1.0 µM. nih.gov

The most potent compound identified in the series was 2-(4-chlorophenyl)-3-(4-nitrophenyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole (compound 4j), which exhibited an IC₅₀ value of 95.0 ± 0.5 µM, making it approximately eight times more potent than acarbose. nih.gov Kinetic analysis of compound 4j revealed that it inhibits α-glucosidase in a competitive manner. nih.gov Molecular docking studies further supported these findings, elucidating the potential binding interactions within the enzyme's active site. nih.govresearchgate.net

Table 1: α-Glucosidase Inhibitory Activity of Selected Imidazo[1,2-b]pyrazole Derivatives
CompoundSubstituentsα-Glucosidase IC₅₀ (µM)
4cR¹=4-Cl, R²=4-Cl, R³=H125.4 ± 0.8
4fR¹=4-Cl, R²=4-F, R³=H102.3 ± 0.5
4jR¹=4-Cl, R²=4-NO₂, R³=H95.0 ± 0.5
4oR¹=4-CH₃, R²=4-NO₂, R³=H112.5 ± 0.6
Acarbose (Standard)-750.0 ± 1.5
Data sourced from Peytam et al., 2020. nih.govresearchgate.net

While the imidazo[1,2-b]pyrazole scaffold shows promise for α-glucosidase inhibition, a review of the literature did not yield specific studies on its activity against α-amylase. Research on α-amylase inhibition has been conducted on related but structurally distinct scaffolds, such as imidazo[1,2-a]pyridines. acs.orgresearchgate.net

Protein Kinase Pathway Modulation

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Imidazo[1,2-b]pyrazole derivatives have been investigated as modulators of several key kinase pathways.

The MAPK signaling pathways, which include p38MAPK, ERK1/2, and the related PI3K/AKT pathway, are central to cellular processes like proliferation, inflammation, and survival. nih.govoncotarget.com Research has demonstrated that various pyrazole (B372694) and imidazo-pyrazole compounds can interfere with these pathways by modulating the phosphorylation levels of key kinases. nih.gov

One study synthesized a library of new imidazo-pyrazole derivatives and tested their effects on p38MAPK, ERK, and AKT phosphorylation in VEGF-stimulated Human Umbilical Vein Endothelial Cells (HUVEC). nih.gov The results showed that the biological activity was highly dependent on the type and position of substituents on the imidazo-pyrazole scaffold. nih.gov

Notably, one derivative, N-(4-((3-(4-fluorophenyl)ureido)methyl)benzyl)-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxamide (compound 9e), emerged as a potent and selective inhibitor of p38MAPK phosphorylation. nih.gov Interestingly, this compound did not inhibit the phosphorylation of ERK1/2 and AKT, highlighting its specific action on the p38MAPK pathway. nih.gov In another study, an imidazo[1,2-b]pyrazole-7-carboxamide derivative (DU325) was shown to induce the phosphorylation of ERK1/2 in acute myeloblastic leukemia HL-60 cells, suggesting its involvement in myeloid differentiation pathways. nih.gov

Table 2: Modulation of Kinase Phosphorylation by Imidazo[1,2-b]pyrazole Derivative 9e in VEGF-Stimulated HUVECs
Kinase PathwayEffect of Compound 9e
p38MAPK PhosphorylationStrongly Inhibited
ERK1/2 PhosphorylationNot Inhibited
AKT PhosphorylationNot Inhibited
Data summarized from Zappalà et al., 2021. nih.gov

The Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR2 are pivotal in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. nih.govestranky.sk While numerous studies have identified potent VEGFR2 kinase inhibitors based on the related imidazo[1,2-b]pyridazine scaffold, specific data on direct VEGFR2 kinase inhibition by imidazo[1,2-b]pyrazole derivatives is less prevalent in the literature. nih.govdergipark.org.trnih.gov

However, research has shown that imidazo[1,2-b]pyrazoles can modulate the downstream effects of VEGF signaling. As mentioned previously, certain derivatives have demonstrated an anti-angiogenic profile in VEGF-stimulated HUVEC cells. nih.gov This effect was linked to the strong inhibition of p38MAPK phosphorylation, a key kinase in the signaling cascade activated by the VEGF/VEGFR axis. nih.gov This indicates that while direct inhibition of the VEGFR2 kinase domain by imidazo[1,2-b]pyrazoles is not yet firmly established, these compounds can effectively block the pro-angiogenic signals initiated by VEGF.

Bruton's Tyrosine Kinase (Btk) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. Several studies have identified the imidazo[1,2-b]pyrazole scaffold as a promising core for the development of Btk inhibitors.

Research has specifically pointed to imidazo[1,2-b]pyrazole-7-carboxamides as a class of compounds that act as Btk inhibitors. core.ac.uk Further supporting this, patent literature discloses substituted 1H-imidazo[1,2-b]pyrazole-3-carboxamide derivatives and other substituted imidazo[1,2-b]pyrazoles as modulators and inhibitors of Btk, highlighting the active and ongoing development of this scaffold for targeting the kinase. google.comunifiedpatents.com

The Aurora kinases (A and B) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression in various cancers has made them attractive targets for anticancer drug discovery.

A thorough review of scientific literature indicates that while potent Aurora kinase inhibitors have been developed using related heterocyclic systems, such as imidazo[1,2-a]pyrazines and imidazo[4,5-b]pyridines, there is currently a lack of specific published data detailing the inhibition of Aurora A/B kinases by compounds featuring the imidazo[1,2-b]pyrazole core. nih.govacs.orgnih.govmdpi.com

CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, and its inhibition is a validated strategy in anticancer drug discovery. The pyrazole scaffold is a recognized pharmacophore for designing CDK2 inhibitors. nih.govrsc.org Several pyrazole-based derivatives have demonstrated potent inhibition of the CDK2/cyclin A2 enzyme complex. For instance, a series of novel pyrazole derivatives were synthesized and evaluated, with the most promising compounds exhibiting IC50 values in the low micromolar range. rsc.org

Notably, compounds featuring the pyrazole core showed strong inhibitory activity, with IC50 values of 3.82 µM, 2.0 µM, 1.47 µM, and 0.96 µM for specific derivatives. rsc.org The related imidazo-pyrimidine derivative, AZD5438, also displayed potent CDK2 inhibition with an IC50 value of 6 nM. nih.gov This proven potential of related heterocyclic systems provides a strong rationale for the investigation of imidazo[1,2-b]pyrazole derivatives as CDK2 inhibitors. Mechanistic studies suggest that these compounds act as ATP-competitive inhibitors, occupying the kinase's active site and preventing the phosphorylation of downstream substrates, thereby inducing cell cycle arrest and apoptosis. nih.govrsc.org

Inhibitory Activity of Pyrazole-Based Compounds Against CDK2
Compound SeriesReported IC50 Values (µM)Reference
Novel Pyrazole Derivatives0.96, 1.47, 2.0, 3.82 rsc.org
Imidazo-pyrimidine (AZD5438)0.006 nih.gov

Histone Deacetylase Targeting

Histone deacetylases (HDACs) are crucial epigenetic regulators, and their dysregulation is implicated in various cancers, making them attractive therapeutic targets. nih.gov Researchers have successfully developed pyrazole-containing molecules as potent inhibitors of Class I HDACs. nih.gov In one such study, new derivatives were prepared using an aminobenzamide scaffold as the zinc-binding group, connected via a pyrazole ring. nih.gov

Several of these compounds were identified as potent HDAC1 inhibitors, with activity comparable to or exceeding that of reference compounds like entinostat and tacedinaline. nih.gov The most active derivatives, 12b, 15b, and 15i, demonstrated IC50 values of 0.93 µM, 0.22 µM, and 0.68 µM, respectively, against HDAC1. nih.gov Molecular modeling suggests these compounds interact with the active site of the enzyme, with the aminobenzamide group chelating the catalytic zinc ion. nih.gov The success of the pyrazole core in this context supports the exploration of the imidazo[1,2-b]pyrazole scaffold for developing novel HDAC inhibitors.

Inhibitory Activity of Pyrazole Derivatives Against HDAC1
CompoundIC50 (µM)Reference
12b0.93 nih.gov
15b0.22 nih.gov
15i0.68 nih.gov

Investigations of Cellular Pathway Modulation

Inhibition of ROS Production

Imidazo[1,2-b]pyrazole derivatives have been investigated for their antioxidant properties and their ability to modulate reactive oxygen species (ROS) levels. Several studies have shown that compounds with this scaffold can effectively inhibit ROS production in various biological systems, including human platelets. nih.govnih.govbohrium.com This activity is considered a component of their anti-inflammatory and anticancer effects. nih.govnih.gov

However, the interaction with ROS pathways can be complex. In some contexts, imidazo[1,2-b]pyrazole derivatives act as antioxidants, reducing oxidative stress. In other cases, particularly in cancer cells, they can act as pro-oxidants, stimulating the production of ROS to induce cytotoxicity. For example, a novel triazole-imidazo[1,2-b]pyrazole derivative (1h) was found to selectively increase hydrogen peroxide (H2O2) levels in melanoma cells in a time-dependent manner, leading to cell death, while having no such effect on healthy keratinocytes. mdpi.comresearchgate.net This dual-action potential highlights the nuanced role of these compounds in modulating cellular redox balance.

Interference with Cell Proliferation Mechanisms

The imidazo[1,2-b]pyrazole core is a key feature of molecules designed to interfere with cancer cell proliferation. mdpi.com Early research on 2,3-dihydro-1H-imidazo[1,2-b]pyrazole (IMPY) demonstrated its ability to synchronize leukemic cells in the S phase of the cell cycle, indicating a direct interference with cell division processes. nih.gov

More recent studies have focused on developing derivatives with enhanced and selective antiproliferative activity. A series of triazole-imidazo[1,2-b]pyrazoles were synthesized and tested against a panel of cancer cell lines, with one derivative, 1h, showing particular efficacy against melanoma cells. mdpi.comresearchgate.net Treatment of human metastatic melanoma cell lines with 10 µM of this compound reduced cell viability by up to 85% after 72 hours. mdpi.com The mechanism of action for some pyrazole derivatives has been linked to the induction of apoptosis via ROS generation and the activation of caspase 3. waocp.org Furthermore, imidazo-pyrazole compounds have been shown to interfere with key signaling pathways involved in cell proliferation and angiogenesis, such as the p38MAPK, ERK1/2, and AKT pathways. nih.govmdpi.com

Antiproliferative Activity of Imidazo[1,2-b]pyrazole Derivative 1h
Cell LineTreatment TimeReduction in ViabilityReference
MeOV (Melanoma)24h~60% mdpi.com
MeTA (Melanoma)24h~46% mdpi.com
MeOV (Melanoma)72h~77% mdpi.com
MeTA (Melanoma)72h~85% mdpi.com

Modulation of Inflammatory Cytokine Production (e.g., TNF-α, IL-6)

The pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators in inflammatory pathways and are implicated in numerous diseases. mdpi.com The inhibition of these cytokines is a major goal of anti-inflammatory therapies. mdpi.com While direct data on 1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole is limited, the broader class of imidazole (B134444) and pyrazole derivatives has shown significant promise in this area.

For instance, tetra-substituted imidazole compounds have been reported to inhibit the secretion of TNF-α and IL-6 in macrophages. researchgate.net Studies on the related imidazo[1,2-a]pyridine (B132010) scaffold have also identified potent inhibitors of TNF-α production. nih.gov A methyl ester derivative from this class inhibited TNF-α driven reporter gene expression in Jurkat T cells with an IC50 of 3.6 µM and TNF-α production in U937 cells with an IC50 of 4.6 µM. nih.gov Furthermore, some imidazo-pyrazole derivatives inhibit p38 MAP kinase phosphorylation, a critical upstream event in the signaling cascade that leads to the production of inflammatory cytokines. nih.govnih.gov These findings suggest that the imidazo[1,2-b]pyrazole framework is a promising candidate for the development of agents that can modulate the production of TNF-α and IL-6.

Antimicrobial Action Modalities

The pyrazole ring and its fused derivatives are integral to many compounds possessing significant antimicrobial properties. mdpi.com The imidazo[1,2-b]pyrazole scaffold, in particular, has been the subject of investigations into its antibacterial and antifungal activities.

Research has shown that derivatives of this scaffold exhibit a broad spectrum of activity. In one study, pyrazole derivatives containing an imidazothiadiazole moiety were synthesized and tested, with some compounds showing potent and selective inhibitory activity against multi-drug resistant bacteria. nih.gov Compounds 21c and 23h from this series exhibited a minimum inhibitory concentration (MIC) of 0.25 µg/mL, which was four times more potent than the control drug gatifloxacin. nih.gov Another study highlighted that a 3,5-pyrazole derivative showed excellent activity against both Gram-positive bacteria (MIC = 0.125 µg/mL) and Gram-negative bacteria (MIC = 0.062–0.25 µg/mL). mdpi.com The mechanism of action is thought to involve the disruption of essential cellular processes in the microbes, though the precise targets are often under continued investigation.

Antimicrobial Activity of Pyrazole and Imidazo[1,2-b]pyrazole Derivatives
Compound SeriesOrganism TypeReported MIC Range (µg/mL)Reference
Imidazothiadiazole-Pyrazoles (21c, 23h)Multi-drug Resistant Bacteria0.25 nih.gov
3,5-Pyrazole Derivative (3a)Gram-positive Bacteria0.125 mdpi.com
3,5-Pyrazole Derivative (3a)Gram-negative Bacteria0.062 - 0.25 mdpi.com
Pyrazoline DerivativesVarious Bacteria & Fungi32 - 512 semanticscholar.org

Antibacterial Spectrum and Efficacy against Specific Strains (Gram-positive, Gram-negative)

The imidazo[1,2-b]pyrazole core and its derivatives have been investigated for their antibacterial properties. Research into related pyrazole and imidazo-fused heterocyclic systems indicates that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, various pyrazole derivatives have demonstrated inhibitory effects against bacterial strains. nih.gov The mechanism of action for pyrazole-containing compounds can vary, with some acting as inhibitors of essential bacterial enzymes.

Studies on different substituted imidazo[1,2-a]pyridines, a related scaffold, have shown that Mannich bases of these compounds possess antibacterial activity. jmchemsci.com Furthermore, the broader class of pyrazole derivatives has been explored for its wide-ranging pharmaceutical applications, including antibacterial effects. nih.gov While specific minimum inhibitory concentration (MIC) values for this compound are not available, the general antibacterial potential of the parent scaffold suggests that it may exhibit activity against a spectrum of bacteria. Further empirical testing would be necessary to determine its specific efficacy against strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Antifungal Activities

The antifungal potential of the imidazo[1,2-b]pyrazole scaffold is another area of significant interest. The imidazole moiety itself is a cornerstone of many clinically used antifungal agents. Studies on related imidazo[1,2-a]pyridine derivatives have indicated potential antifungal properties. researchgate.net The broader family of pyrazole derivatives has also been reported to exhibit antifungal activity. nih.gov

The mechanism of antifungal action for azole compounds often involves the inhibition of enzymes crucial for fungal cell membrane synthesis, such as lanosterol 14α-demethylase. While it is plausible that this compound could exhibit antifungal properties based on its structural components, specific data on its spectrum of activity and efficacy against fungal pathogens like Candida albicans or Aspergillus fumigatus is not currently present in the reviewed literature.

Antioxidant Activity Assessment

Several studies have highlighted the antioxidant potential of various pyrazole and imidazo-fused heterocyclic derivatives. nih.gov Antioxidant activity is often assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For example, novel imidazo[1,2-a]pyrazine derivatives have been synthesized and have shown effective free radical scavenging activity, with some compounds exhibiting IC50 values comparable to the standard antioxidant, ascorbic acid.

Advanced Applications and Molecular Design Based on the Imidazo 1,2 B Pyrazole Scaffold

Development of Novel Ligand Systems for Coordination Chemistry

The development of novel ligand systems is crucial for advancing coordination chemistry, leading to new catalysts, materials, and therapeutic agents. Pyrazole (B372694) and its derivatives are well-established ligands due to the presence of nitrogen atoms that can coordinate with a variety of metal ions, forming stable complexes with diverse geometries and nuclearities. nih.govgoogle.com The imidazo[1,2-b]pyrazole scaffold, with its multiple nitrogen atoms, presents a compelling candidate for the design of new chelating ligands.

While specific studies on the coordination chemistry of 1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole are limited in the current literature, the broader class of pyrazole-based ligands has been extensively investigated. These ligands can act as neutral monodentate, bidentate, or polydentate chelators, offering a range of coordination modes. google.com For instance, mononuclear coordination complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide with Cd(II), Cu(II), and Fe(II) have been synthesized and characterized, demonstrating the versatility of pyrazole-acetamide ligands. nih.gov Furthermore, transition metal complexes involving 2,6-bis(1H-pyrazol-3-yl)pyridine have been shown to adopt various geometries, including distorted trigonal pyramidal and square pyramidal structures. beilstein-journals.org The electronic properties of the pyrazole ring, being a poorer π-acceptor but a good π-donor, influence the kinetic stability and physicochemical properties of the resulting metal complexes. beilstein-journals.org

The introduction of methyl groups at the 1 and 2 positions of the imidazo[1,2-b]pyrazole scaffold would likely modulate its electronic and steric properties, thereby influencing its coordination behavior. Further research into the synthesis and characterization of metal complexes with this compound is warranted to explore its potential in creating novel coordination compounds with unique catalytic or material properties.

Strategic Application in Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that retains the biological activity of the parent molecule, is a key strategy in drug design. The imidazo[1,2-b]pyrazole scaffold has emerged as a promising non-classical bioisostere, particularly as a substitute for the indole (B1671886) ring system. nih.govrsc.orgresearchgate.net

The indole nucleus is a common structural motif in many biologically active compounds. However, its metabolic instability and poor solubility can limit its therapeutic potential. nih.gov The 1H-imidazo[1,2-b]pyrazole scaffold has been identified as a viable non-classical isostere of indole, offering a potential solution to these challenges. nih.govrsc.org This is exemplified by the synthesis of an isostere of the indolyl drug pruvanserin (B1233070), where the indole ring was replaced with a 1H-imidazo[1,2-b]pyrazole moiety. nih.govresearchgate.net This substitution is predicted to lead to compounds with improved bioavailability. nih.gov

A significant advantage of replacing an indole ring with a 1H-imidazo[1,2-b]pyrazole scaffold is the notable improvement in aqueous solubility. nih.govrsc.org Comparative studies between pruvanserin and its 1H-imidazo[1,2-b]pyrazole isostere demonstrated that the latter exhibited a significant decrease in lipophilicity (log D). nih.gov This enhanced hydrophilicity translates to increased solubility in aqueous media, a critical factor for drug absorption and distribution. nih.gov The potential deprotonation of the 1H-imidazo[1,2-b]pyrazole in physiological media might also influence receptor interactions and cell membrane permeability, warranting further investigation. nih.gov

Table 1: Comparison of Physicochemical Properties

CompoundScaffoldlog D (pH 7.4)
PruvanserinIndole>4.5
Pruvanserin Isostere1H-Imidazo[1,2-b]pyrazole3.2
Data sourced from comparative assays of pruvanserin and its isostere. nih.gov

Exploration in Materials Chemistry (e.g., Photochromic Materials, Organic Light-Emitting Devices)

The unique electronic and photophysical properties of the imidazo[1,2-b]pyrazole scaffold have prompted investigations into its utility in materials chemistry. While research specifically on this compound in this domain is still emerging, the broader class of imidazo[1,2-b]pyrazole derivatives has shown significant promise, particularly in the development of photochromic materials and organic light-emitting devices (OLEDs). The structural rigidity, electron-rich nature, and synthetic tractability of this heterocyclic system make it an attractive building block for creating novel functional materials.

The exploration of the 1H-imidazo[1,2-b]pyrazole scaffold has led to the synthesis of push-pull dyes. rsc.org These dyes are characterized by an electron-donating group and an electron-accepting group at opposite ends of a π-conjugated system. This architecture gives rise to intramolecular charge transfer (ICT) upon photoexcitation, a property that is fundamental to the function of many photochromic and OLED materials. The imidazo[1,2-b]pyrazole core can act as a versatile component within these systems, with its electronic properties being tunable through substitution at various positions on the fused rings.

Photochromic Materials

Photochromic materials are compounds that undergo a reversible change in their absorption spectra upon irradiation with light. This change in color is due to a light-induced transformation between two different chemical species with distinct electronic properties. The development of push-pull systems based on the 1H-imidazo[1,2-b]pyrazole scaffold is a promising avenue for creating novel photochromic materials. rsc.org

Detailed research findings on specific this compound-based photochromic materials are not yet widely available. However, the principles guiding the design of such materials can be inferred from related heterocyclic systems. The photo-induced isomerization or ring-opening/closing reactions that are characteristic of photochromism can be engineered by attaching appropriate photo-responsive moieties to the imidazo[1,2-b]pyrazole core. The dimethyl substitution pattern on the this compound could potentially influence the kinetics and thermodynamics of the photochromic process, as well as the thermal stability of the different isomeric forms.

Organic Light-Emitting Devices (OLEDs)

OLEDs are solid-state lighting devices that utilize organic compounds as the emissive layer. The performance of an OLED is heavily dependent on the photophysical properties of the emitter material, including its fluorescence quantum yield, emission wavelength, and charge transport characteristics. The inherent fluorescence of certain pyrazole derivatives makes the imidazo[1,2-b]pyrazole scaffold a candidate for the development of new OLED emitters. nih.gov

While direct application of this compound as an emitter in published OLED research is limited, studies on structurally related compounds highlight the potential of this class of materials. For instance, pyrazole-tethered imidazo[1,2-a]pyridine (B132010) derivatives have been synthesized and shown to exhibit good to excellent luminescent quantum yields, with emissions in the blue to green region of the visible spectrum. researchgate.netijrpr.com These properties are highly desirable for OLED applications. The introduction of methyl groups, such as in this compound, can influence the photophysical properties by altering the electronic structure and steric hindrance, which in turn can affect the emission wavelength and quantum efficiency.

The general approach to designing OLED emitters based on the imidazo[1,2-b]pyrazole scaffold would involve the strategic placement of substituents to enhance fluorescence and tune the emission color. The development of push-pull architectures based on this scaffold is also relevant for OLEDs, as ICT compounds can exhibit efficient electroluminescence. rsc.org

The following table summarizes the photophysical properties of some related imidazo[1,2-a]pyridine derivatives, which can serve as a reference for the potential of imidazo[1,2-b]pyrazole-based materials.

Compound TypeExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (ΦF)Reference
Pyrazole C-3-tethered imidazo[1,2-a]pyridine313-4534551200.05 researchgate.net
Pyrazole C-5-tethered imidazo[1,2-a]pyridine313-453465-- researchgate.net
Imidazo[1,2-a]pyridine derivatives-430-52168-1400.05-0.83 researchgate.net

Further research into the synthesis and characterization of this compound and its derivatives is necessary to fully elucidate their potential in materials chemistry. However, the foundational studies on the broader class of imidazo[1,2-b]pyrazoles and related heterocyclic systems provide a strong rationale for their continued exploration in the development of advanced photochromic and OLED materials.

Emerging Research Avenues and Future Directions

Expanding the Diversity of Imidazo[1,2-b]pyrazole Chemical Space

The therapeutic potential of the imidazo[1,2-b]pyrazole core is intrinsically linked to the diversity of its derivatives. Future research will prioritize the expansion of this chemical space to generate novel analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. A key strategy involves the synthesis of extensive compound libraries with varied substitution patterns. nih.gov For instance, the introduction of different aryl and heteroaryl groups, as well as diverse functional groups at various positions of the fused ring system, can lead to the discovery of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net

Furthermore, the creation of more rigid and structurally complex derivatives is a promising avenue. nih.gov This can be achieved through the fusion of additional rings to the imidazo[1,2-b]pyrazole backbone, creating polycyclic structures with unique three-dimensional conformations. These novel scaffolds can interact with biological targets in previously unexplored ways, potentially leading to the identification of first-in-class therapeutic agents. The systematic exploration of structure-activity relationships (SAR) within these expanded libraries will be crucial for guiding the design of next-generation imidazo[1,2-b]pyrazole-based drugs. nih.gov

Integration with Advanced Drug Discovery Paradigms (e.g., Phenotypic Screening)

Modern drug discovery is increasingly embracing advanced paradigms like phenotypic screening, which allows for the identification of compounds that induce a desired cellular phenotype without prior knowledge of the specific molecular target. This approach is particularly well-suited for the imidazo[1,2-b]pyrazole scaffold, given its demonstrated propensity to modulate complex biological pathways. A notable example, while on a related imidazo[1,2-a]pyridine (B132010) scaffold, is the identification of a series of compounds that induce differentiation in acute myeloid leukaemia (AML) cell lines through phenotypic screening. nih.gov This success underscores the potential of applying similar strategies to imidazo[1,2-b]pyrazole libraries to uncover novel therapeutic activities.

High-throughput screening of large and diverse imidazo[1,2-b]pyrazole libraries against a panel of cell-based assays can reveal unexpected biological effects and provide valuable starting points for new drug development programs. nih.gov This can be coupled with target identification technologies to subsequently elucidate the mechanism of action of the most promising hits. This integrated approach accelerates the discovery process and opens up new therapeutic possibilities for this versatile heterocyclic system.

Development of Novel Synthetic Methodologies for Complex Derivatives

The efficient synthesis of complex and diverse imidazo[1,2-b]pyrazole derivatives is a cornerstone of future research in this area. A significant focus will be on the development of novel and more efficient synthetic methodologies. One-pot, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, have already proven to be powerful tools for the rapid construction of the imidazo[1,2-b]pyrazole core from simple starting materials. researchgate.netresearchgate.netbeilstein-journals.org Future efforts will likely concentrate on expanding the scope of these reactions to incorporate a wider range of building blocks, thereby increasing the accessible chemical diversity.

Furthermore, the development of methods for the selective functionalization of the imidazo[1,2-b]pyrazole scaffold is of high importance. rsc.orgresearchgate.net Techniques that allow for the precise introduction of substituents at specific positions on the heterocyclic ring system are crucial for fine-tuning the biological activity and physicochemical properties of these compounds. This includes the use of modern synthetic tools like regioselective magnesiations and zincations. rsc.orgresearchgate.net The application of green chemistry principles, such as the use of environmentally benign catalysts and solvents, will also be a key consideration in the development of next-generation synthetic routes. researchgate.net

In-depth Mechanistic Elucidation of Biological Effects

A deeper understanding of the molecular mechanisms underlying the biological effects of imidazo[1,2-b]pyrazoles is essential for their rational design and therapeutic application. Future research will increasingly focus on detailed mechanistic studies to identify the specific cellular targets and signaling pathways modulated by these compounds. For example, certain imidazo[1,2-b]pyrazole derivatives have been shown to exert their anti-cancer and anti-inflammatory effects by inhibiting key protein kinases such as ERK1/2, AKT, and p38MAPK. nih.gov

Advanced techniques in chemical biology and proteomics will be instrumental in identifying the direct binding partners of imidazo[1,2-b]pyrazole derivatives. This will not only clarify their mechanism of action but also help in predicting potential off-target effects. For instance, studies have pointed towards the induction of apoptosis and the modulation of key cellular processes like myeloid cell differentiation as significant mechanisms of action for certain derivatives. nih.gov A thorough understanding of these mechanisms will enable the design of more selective and potent compounds with improved therapeutic windows.

Exploration of New Pharmacological Targets

While imidazo[1,2-b]pyrazoles have shown considerable promise in areas like oncology and inflammation, there is a vast, unexplored landscape of potential pharmacological targets. researchgate.netglobalresearchonline.net Future research will aim to broaden the therapeutic applications of this scaffold by screening them against a wider range of diseases. The structural similarity of the imidazo[1,2-b]pyrazole core to other biologically important heterocycles, such as purines and indoles, suggests that these compounds may interact with a diverse array of biological targets. rsc.orgresearchgate.netresearchgate.net

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